
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde (TDA) is an organic compound that has been the subject of scientific research due to its potential applications in various fields. TDA is a naphthalene derivative that contains three methoxy groups and an aldehyde functional group.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. This compound has also been shown to have antioxidant properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde in lab experiments is its relatively simple synthesis method. This compound can also be easily modified to introduce different functional groups for use in various applications. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde. One area of interest is the development of this compound-based materials for use in electronic devices. Another area of interest is the study of this compound's anti-inflammatory and anti-cancer properties, with the goal of developing new drugs for the treatment of these conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can be synthesized through a multi-step process that involves the condensation of 2-naphthaldehyde with trimethyl orthoformate and subsequent reduction with sodium borohydride. The product is then subjected to methylation with iodomethane in the presence of sodium hydride. The final product is obtained through a deprotection step using hydrochloric acid.
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices. In materials science, this compound has been used as a precursor for the synthesis of various metal-organic frameworks.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
6,7,8-trimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H16O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
QIYQBIDDDTWDQA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
SMILES canónico |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)
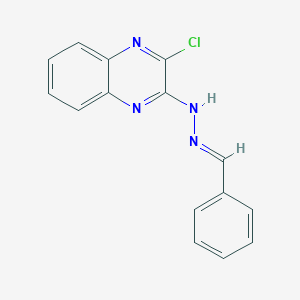
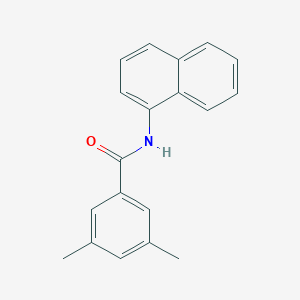
![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

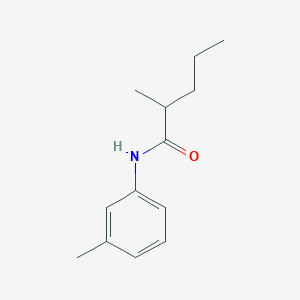
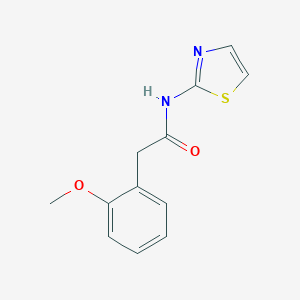
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
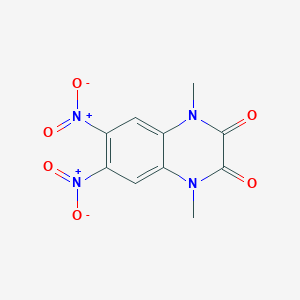
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
